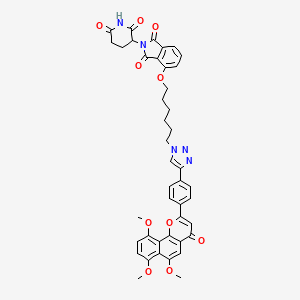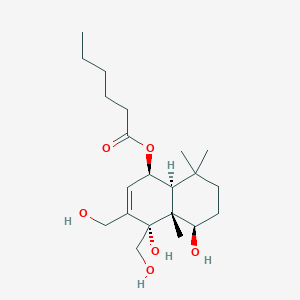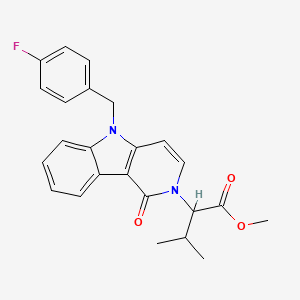
Betulinic glycine amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betulinic glycine amide is a derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid found in the bark of birch trees. Betulinic acid and its derivatives, including this compound, have garnered significant interest due to their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of betulinic glycine amide typically involves the modification of betulinic acid. One common method is the oxidation of betulin to betulonic acid using Jones reagent (chromium trioxide in sulfuric acid and acetone), followed by reduction with sodium borohydride in tetrahydrofuran to yield betulinic acid . The glycine amide derivative is then synthesized by reacting betulinic acid with glycine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of betulin from birch bark, followed by chemical modification. The process includes the use of biotechnological methods to enhance yield and reduce environmental impact. Engineered yeast strains have been developed to produce betulinic acid from simple sugars, which can then be converted to this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Betulinic glycine amide undergoes various chemical reactions, including:
Oxidation: Conversion to betulonic acid using oxidizing agents like Jones reagent.
Reduction: Reduction of betulonic acid to betulinic acid using sodium borohydride.
Substitution: Formation of glycine amide derivative through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide in sulfuric acid and acetone (Jones reagent).
Reducing Agents: Sodium borohydride in tetrahydrofuran.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Major Products
Betulonic Acid: Formed by oxidation of betulin.
Betulinic Acid: Formed by reduction of betulonic acid.
This compound: Formed by coupling betulinic acid with glycine.
Applications De Recherche Scientifique
Betulinic glycine amide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
Betulinic glycine amide exerts its effects through multiple molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis, involving the release of cytochrome c from mitochondria and activation of caspases . Additionally, it inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and mediators .
Comparaison Avec Des Composés Similaires
Betulinic glycine amide is unique compared to other similar compounds due to its specific structural modifications and enhanced pharmacological properties. Similar compounds include:
Betulinic Acid: The parent compound with similar pharmacological activities.
Betulonic Acid: An oxidized derivative of betulin with distinct biological properties.
Betulin: A precursor to betulinic acid with its own set of bioactivities.
This compound stands out due to its improved solubility and bioavailability, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C24H19N3O3 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
7-[(S)-hydroxy(phenyl)methyl]-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C24H19N3O3/c1-26-20(21(28)15-9-3-2-4-10-15)22-25-18-13-7-5-11-16(18)24(30)27(22)19-14-8-6-12-17(19)23(26)29/h2-14,20-21,28H,1H3/t20?,21-/m0/s1 |
Clé InChI |
GZVCWRAFPVCGPA-LBAQZLPGSA-N |
SMILES isomérique |
CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)[C@H](C5=CC=CC=C5)O |
SMILES canonique |
CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)C(C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5S,8R,11S,12S,13R,21R)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821882.png)
![2-N-[1-cyclohexyl-2-[[1-[3-[[1-(cyclopropylamino)-1,2-dioxohexan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-5-N-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl]oxyethoxy]ethoxy]ethyl]pyrazine-2,5-dicarboxamide](/img/structure/B10821884.png)


![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B10821911.png)









